molecular formula C13H14O4 B11805643 6-Butoxybenzofuran-2-carboxylic acid

6-Butoxybenzofuran-2-carboxylic acid

Katalognummer: B11805643
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: YVXJFJPPDDKZOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-Butoxybenzofuran-2-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butoxybenzene and furan derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the benzofuran ring.

    Cyclization: A key step in the synthesis is the cyclization reaction, where the benzene and furan rings are fused together.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6-Butoxybenzofuran-2-carboxylicacid.

Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

6-Butoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 6-Butoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various biological processes . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

6-Butoxybenzofuran-2-carboxylicacid can be compared with other similar compounds, such as:

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A benzofuran compound with applications in dermatology.

    Bergapten: Known for its use in phototherapy for skin disorders.

    Nodekenetin: An anti-inflammatory agent.

    Xanthotoxin: Used in the treatment of skin diseases.

    Usnic Acid: An antibiotic and antifungal agent.

The uniqueness of 6-Butoxybenzofuran-2-carboxylicacid lies in its specific substituents and the resulting biological activities, which differentiate it from other benzofuran derivatives.

Eigenschaften

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

6-butoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-16-10-5-4-9-7-12(13(14)15)17-11(9)8-10/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)

InChI-Schlüssel

YVXJFJPPDDKZOQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.